molecular formula C7H8N2O2 B181301 4-Nitrobenzylamine CAS No. 7409-30-5

4-Nitrobenzylamine

Cat. No. B181301
CAS RN: 7409-30-5
M. Wt: 152.15 g/mol
InChI Key: ODVBBZFQPGORMJ-UHFFFAOYSA-N
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Description

4-Nitrobenzylamine is an organic compound with the linear formula O2NC6H4CH2NH2 · HCl . It is used in the chemical modification of graphite powder and multiwalled carbon nanotubes . It has also been used in the preparation of 2-fluoro-6-(4-nitrohenzylamino)purine .


Molecular Structure Analysis

The molecular weight of 4-Nitrobenzylamine is 188.61 . Its molecular formula is O2NC6H4CH2NH2 · HCl . The compound is represented by the SMILES string Cl.NCc1ccc(cc1)N+=O .


Physical And Chemical Properties Analysis

4-Nitrobenzylamine is a solid compound . It has a melting point of approximately 265 °C . It is soluble in a mixture of methanol and glacial acetic acid (1:1), forming a clear, colorless to light yellow solution at a concentration of 25 mg/mL .

Scientific Research Applications

Analytical Chemistry and Environmental Studies

4-Nitrobenzylamine and its derivatives are involved in various scientific research areas, particularly in analytical chemistry and environmental studies. A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the degradation processes of nitisinone, highlighting the identification of degradation products and their stability under different conditions. This research contributes to understanding the environmental behavior and potential risks of pharmaceutical compounds, suggesting that similar analytical methods could be applied to study 4-nitrobenzylamine derivatives in environmental matrices (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Pharmacology and Drug Delivery

In pharmacological research, compounds containing nitroxyl radicals, including derivatives of 4-nitrobenzylamine, have been studied for their potential in creating new pharmacological agents. Grigor’ev, Tkacheva, and Morozov (2014) reviewed the synthesis and pharmacological properties of polyfunctional "hybrid" compounds, indicating that the introduction of nitroxyl fragments could enhance biological activity or modify it beneficially. This suggests that 4-nitrobenzylamine derivatives could be explored for similar purposes, potentially leading to the development of new drugs with improved efficacy and reduced toxicity (Grigor’ev, Tkacheva, & Morozov, 2014).

Photochemistry and Materials Science

The application of photosensitive protecting groups, including 2-nitrobenzyl, in synthetic chemistry demonstrates significant potential for future developments. Amit, Zehavi, and Patchornik (1974) discussed the use of photosensitive protecting groups, highlighting their promise in synthetic applications. Given the structural similarity, 4-nitrobenzylamine could serve as a precursor or component in designing photoresponsive materials, which could have applications in developing new photochromic substances or light-sensitive triggers in material science (Amit, Zehavi, & Patchornik, 1974).

Water Treatment and Environmental Remediation

In the field of water treatment, studies on nitrosamines, which share functional groups with 4-nitrobenzylamine, have provided insights into the challenges of removing these compounds from water sources. Nawrocki and Andrzejewski (2011) provided a comprehensive overview of nitrosamines in water technology, detailing the occurrence, formation mechanisms, and removal strategies. This research points to the importance of understanding the behavior of nitro compounds in water and could guide the development of methods to mitigate the environmental impact of similar compounds, including those related to 4-nitrobenzylamine (Nawrocki & Andrzejewski, 2011).

Safety And Hazards

4-Nitrobenzylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Relevant Papers A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives, which includes 4-Nitrobenzylamine, has been synthesized and tested for antibacterial activity against five bacterial strains . Another study reported the characterization of partial intercalation of 4-nitrobenzylamine into edge-plane or edge-plane-like defect sites on the surface of both graphite powder and “bamboo-like” multiwalled carbon nanotubes .

properties

IUPAC Name

(4-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVBBZFQPGORMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18600-42-5 (mono-hydrochloride)
Record name 4-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50224996
Record name 4-Nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzylamine

CAS RN

7409-30-5
Record name 4-Nitrobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Nitrobenzyl)isoindoline-1,3-dione (1.6 g, 5.67 mmol) was dissolved in tetrahydrofuran (8 mL). To the solution hydrazine monohydrate (1.7 mL, 22.675 mmol) and p-toluenesulfonic acid monohydrate (108 mg, 0.57 mmol) was added. It was refluxed for 6 h. TLC showed complete consumption of starting material. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give (4-nitrophenyl)methanamine (715 mg, 83%).
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Synthesis routes and methods II

Procedure details

To a solution of 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 5.33 mmol) in tetrahydrofuran was added hydrazine monohydrate (4 eq). The mixture was refluxed for 6 h. After cooling down to room temperature the mixture was treated with potassium bicarbonate to pH 12˜13, extracted with ethyl acetate and washed with brine. Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave (4-nitrophenyl)methanamine (592 mg, 65%).
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1.6 g
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